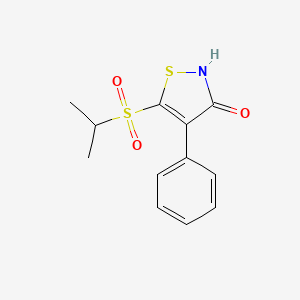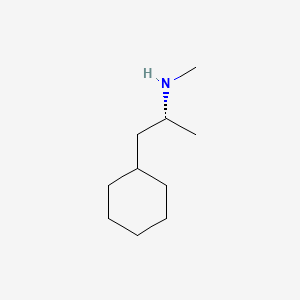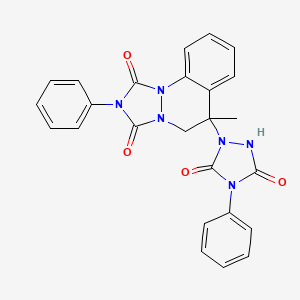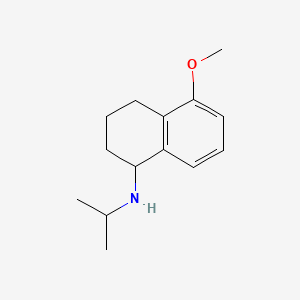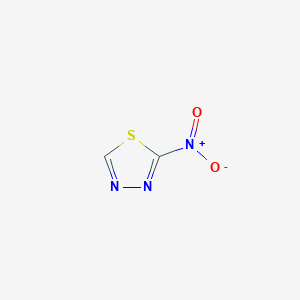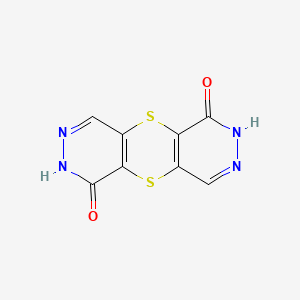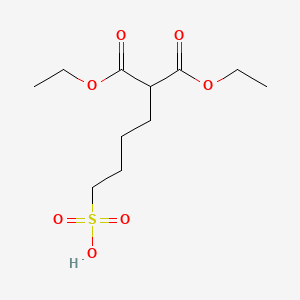
6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid is an organic compound with the molecular formula C11H20O7S It is characterized by the presence of ethoxy, ethoxycarbonyl, and sulfonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with ethanol, followed by oxidation and sulfonation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy and ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
6-Ethoxy-5-quinolinecarboxamide: This compound shares the ethoxy functional group but differs in its core structure and properties.
6-Ethoxy-6-oxohexanoic acid: Similar in having an ethoxy group and a carbonyl group, but lacks the sulfonic acid functionality.
2-(3’,4’,5’-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine: This compound has similar functional groups but a different core structure.
Uniqueness
6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its sulfonic acid group, in particular, distinguishes it from many similar compounds, providing unique properties for industrial and research applications.
Propiedades
Número CAS |
5324-63-0 |
|---|---|
Fórmula molecular |
C11H20O7S |
Peso molecular |
296.34 g/mol |
Nombre IUPAC |
6-ethoxy-5-ethoxycarbonyl-6-oxohexane-1-sulfonic acid |
InChI |
InChI=1S/C11H20O7S/c1-3-17-10(12)9(11(13)18-4-2)7-5-6-8-19(14,15)16/h9H,3-8H2,1-2H3,(H,14,15,16) |
Clave InChI |
GSMHUXDUEVHXNG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCCS(=O)(=O)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


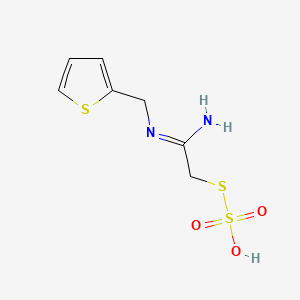
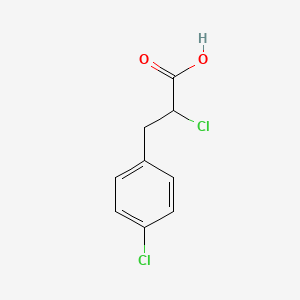
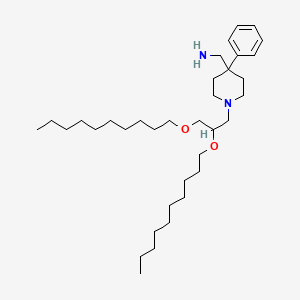
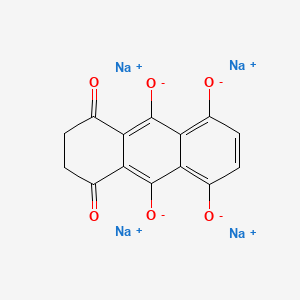
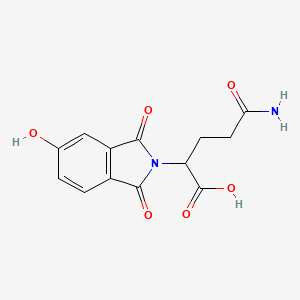
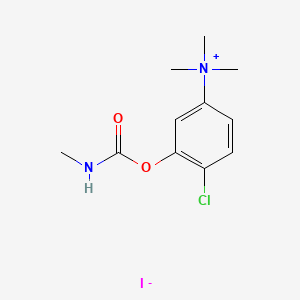
![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)
